1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea
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Overview
Description
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea is a complex organic compound that features a benzimidazole core, a pyrimidine ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions involving 4,6-dimethylpyrimidine.
Attachment of the Thiourea Group: The final step involves the reaction of the intermediate with ethyl isothiocyanate to form the thiourea group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzimidazole and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles have similar structures and biological activities.
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine derivatives share structural similarities and are used in similar applications.
Uniqueness
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea is unique due to its combination of a benzimidazole core, a pyrimidine ring, and a thiourea group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N6S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]-3-ethylthiourea |
InChI |
InChI=1S/C18H22N6S2/c1-5-19-17(25)22-13-6-7-15-14(9-13)23-16(24(15)4)10-26-18-20-11(2)8-12(3)21-18/h6-9H,5,10H2,1-4H3,(H2,19,22,25) |
InChI Key |
IJRBYEXFHNVHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC2=C(C=C1)N(C(=N2)CSC3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
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